

Application Notes and Protocols for the Solid-Phase Synthesis of C18G Peptide

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Compound of Interest		
Compound Name:	C18G	
Cat. No.:	B12373291	Get Quote

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Introduction

The **C18G** peptide is a synthetic antimicrobial peptide (AMP) derived from human platelet factor IV. It exhibits broad-spectrum antibacterial activity with high selectivity for bacterial cells over host cells, making it a promising candidate for further drug development. The peptide's mechanism of action involves the disruption of bacterial cell membranes. This document provides a detailed protocol for the solid-phase synthesis of **C18G** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely used method for peptide synthesis.

C18G Peptide Sequence: Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly Molecular Formula: C103H185N27O20 Molecular Weight: 2161.78 g/mol

Data Presentation

The successful synthesis of the **C18G** peptide is evaluated by its yield and purity. While specific yields can vary based on the synthesis scale, equipment, and specific reagents used, the following table provides representative data based on typical outcomes for Fmoc-based solid-phase peptide synthesis of peptides of similar length.



Parameter	Typical Value	Method of Determination
Crude Peptide Yield	70-85%	Gravimetric analysis after cleavage and precipitation
Purity of Crude Peptide	50-70%	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC)
Final Yield After Purification	20-40%	Gravimetric analysis of lyophilized pure peptide
Final Purity	>95%	RP-HPLC
Identity Confirmation	Correct Molecular Weight	Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

The following protocols detail the manual Fmoc-based solid-phase synthesis of the **C18G** peptide with a C-terminal amide.

Materials and Reagents

- Resin: Rink Amide resin (100-200 mesh)[1]
- Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH
- Solvents:
 - N,N-Dimethylformamide (DMF) (peptide synthesis grade)
 - Dichloromethane (DCM) (ACS grade)
 - Piperidine
 - Diisopropylethylamine (DIPEA)
 - Methanol (MeOH)



- Acetonitrile (ACN) (HPLC grade)
- Diethyl ether (cold)
- Coupling Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HOBt (Hydroxybenzotriazole)
- Cleavage Cocktail:
 - Trifluoroacetic acid (TFA)
 - Triisopropylsilane (TIS)
 - Water (H₂O)
- Purification:
 - RP-HPLC system with a C18 column[2]
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Equipment:
 - Peptide synthesis vessel
 - Shaker or rocker
 - Vacuum filtration apparatus
 - Lyophilizer
 - Analytical and preparative RP-HPLC system
 - Mass spectrometer



Protocol 1: Resin Swelling and Fmoc Deprotection

- Resin Swelling: Place the Rink Amide resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[1]
- Initial Fmoc Deprotection: After swelling, drain the DMF. Add a 20% solution of piperidine in DMF to the resin.[3] Agitate for 20-30 minutes. Drain the solution.
- Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

Protocol 2: Amino Acid Coupling

This cycle is repeated for each amino acid in the **C18G** sequence, starting from the C-terminal Glycine.

- Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for a few minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3]
- Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
- Coupling Confirmation (Optional): A small sample of the resin can be taken to perform a
 Kaiser test to ensure the completion of the coupling reaction. A negative test (yellow beads)
 indicates a complete reaction.

Protocol 3: Iterative Deprotection and Coupling

- Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added amino acid.[3]
- Washing: Drain the piperidine solution and wash the resin with DMF (5 x 1 min).
- Next Coupling: Proceed with the next amino acid coupling as described in Protocol 2.



 Repeat: Continue this cycle of deprotection, washing, and coupling until the entire C18G sequence is assembled.

Protocol 4: Final Deprotection and Cleavage

- Final Fmoc Deprotection: After the last amino acid (Alanine) has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.
- Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM,
 and finally methanol to shrink the resin.[4] Dry the resin under vacuum for at least 4 hours.[4]
- Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[5] Add the cleavage cocktail to the dried resin in a fume hood (approximately 10 mL per gram of resin).
- Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]
- Peptide Collection: A white precipitate of the crude C18G peptide should form. Centrifuge the mixture to pellet the peptide. Decant the ether.
- Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
- Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis

- Purification: The crude C18G peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2]
- Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing water and acetonitrile.
- HPLC Conditions:
 - Column: Preparative C18 column.



- o Mobile Phase A: 0.1% TFA in H2O.
- Mobile Phase B: 0.1% TFA in ACN.
- Gradient: A linear gradient from 5% to 65% of mobile phase B over 60 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC runs of the crude product.
- Detection: UV absorbance at 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >95%.
- Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the final C18G
 peptide as a white, fluffy powder.
- Identity Confirmation: Confirm the identity of the purified peptide by mass spectrometry to ensure the molecular weight matches the theoretical value of **C18G**.

Visualizations Solid-Phase Peptide Synthesis Workflow



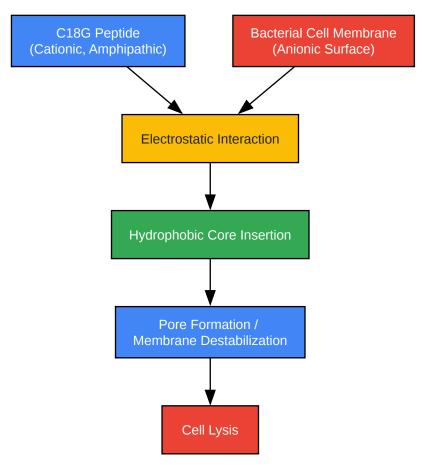
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Caption: Workflow for the solid-phase synthesis of C18G peptide.





C18G Mechanism of Action: Bacterial Membrane Disruption



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Caption: Signaling pathway of C18G's antimicrobial action.

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